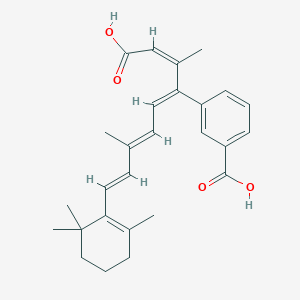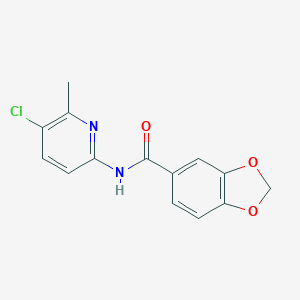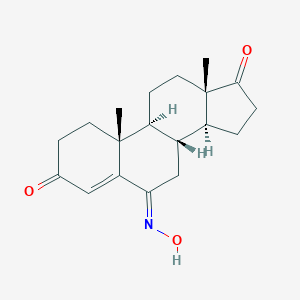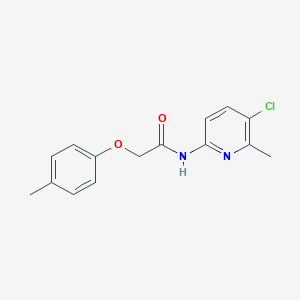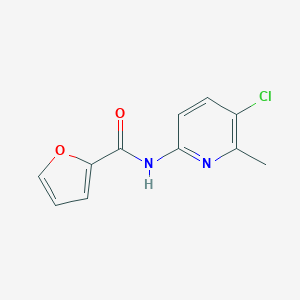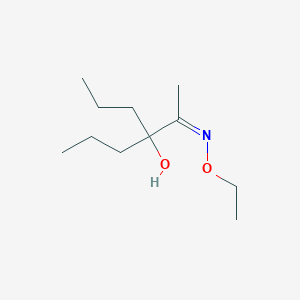![molecular formula C7H15N5O4 B235704 (7R,8R,9S,13S,14S,17S)-7-(5-fluoropentyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 150187-33-0](/img/structure/B235704.png)
(7R,8R,9S,13S,14S,17S)-7-(5-fluoropentyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7R,8R,9S,13S,14S,17S)-7-(5-fluoropentyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the addition of a fluoropentyl group at the 7th position of the estradiol molecule. It has the chemical formula C23H33FO2 and a molecular weight of 360.51 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8R,9S,13S,14S,17S)-7-(5-fluoropentyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol typically involves the modification of the estradiol molecule through a series of chemical reactions. One common method includes the introduction of the fluoropentyl group via nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon. The reaction temperature is usually maintained between 0°C to 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
(7R,8R,9S,13S,14S,17S)-7-(5-fluoropentyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Wissenschaftliche Forschungsanwendungen
(7R,8R,9S,13S,14S,17S)-7-(5-fluoropentyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and its potential as a tool for understanding estrogen receptor interactions.
Medicine: Investigated for its potential therapeutic applications, particularly in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (7R,8R,9S,13S,14S,17S)-7-(5-fluoropentyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in regulating reproductive and non-reproductive functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol: The parent compound, naturally occurring in the body.
Ethinylestradiol: A synthetic derivative used in oral contraceptives.
Estrone: Another naturally occurring estrogen with different biological activity.
Uniqueness
(7R,8R,9S,13S,14S,17S)-7-(5-fluoropentyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is unique due to the presence of the fluoropentyl group, which can enhance its binding affinity to estrogen receptors and potentially alter its pharmacokinetic properties. This modification may result in different biological effects compared to other similar compounds .
Eigenschaften
CAS-Nummer |
150187-33-0 |
|---|---|
Molekularformel |
C7H15N5O4 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
(7R,8R,9S,13S,14S,17S)-7-(5-fluoropentyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C23H33FO2/c1-23-11-10-19-18-7-6-17(25)14-16(18)13-15(5-3-2-4-12-24)22(19)20(23)8-9-21(23)26/h6-7,14-15,19-22,25-26H,2-5,8-13H2,1H3/t15-,19-,20+,21+,22-,23+/m1/s1 |
InChI-Schlüssel |
BMKNHWLYRPVVGC-LSFZQJMJSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCF |
SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCF |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCF |
Synonyme |
7-(5-fluoropentyl)estradiol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)
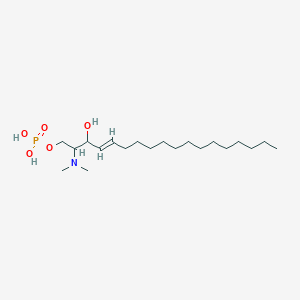
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)
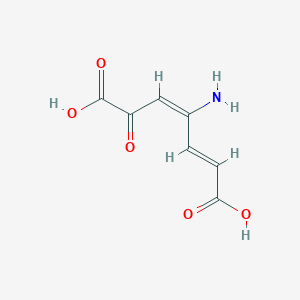
![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentane-1-carboxamide](/img/structure/B235648.png)
